1-(3,4-Dimethylphenyl)cyclopropan-1-ol
Description
1-(3,4-Dimethylphenyl)cyclopropan-1-ol is a cyclopropanol derivative featuring a 3,4-dimethylphenyl substituent attached to the cyclopropane ring. Cyclopropanols are structurally unique due to their strained three-membered ring, which imparts distinct reactivity and physicochemical properties.
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H14O/c1-8-3-4-10(7-9(8)2)11(12)5-6-11/h3-4,7,12H,5-6H2,1-2H3 |
InChI Key |
UCXAXGSYHDNYSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CC2)O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3,4-Dimethylphenyl)cyclopropan-1-ol can be achieved through various methods. One common synthetic route involves the reaction of 3,4-dimethylbenzyl chloride with diazomethane to form the cyclopropane ring, followed by hydrolysis to introduce the hydroxyl group. Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)cyclopropan-1-ol undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative without the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dimethylphenyl)cyclopropan-1-ol is utilized in various scientific research applications:
Chemistry: It serves as a reference standard in analytical chemistry and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The hydroxyl group plays a crucial role in its binding affinity and reactivity. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall activity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Methyl vs. Chlorine vs. Methoxy Groups
The substituents on the aromatic ring significantly alter the compound’s electronic and steric properties. Below is a comparative analysis with key analogs:
Notes:
- Lipophilicity : The dimethylphenyl analog is expected to exhibit higher logP values than dichlorophenyl derivatives due to reduced polarity.
- Steric Impact : Methyl groups introduce greater steric hindrance than chlorine, which may affect cyclopropane ring stability or binding in supramolecular systems.
Stability and Functional Group Compatibility
- Cyclopropane Ring Strain: The strain in cyclopropanol derivatives makes them prone to ring-opening reactions. Electron-donating methyl groups may stabilize the ring compared to electron-withdrawing chlorine, as seen in dichlorophenyl analogs .
- Oxidation Sensitivity : The hydroxyl group on the cyclopropane ring is susceptible to oxidation. Steric protection from dimethyl groups could mitigate this compared to less bulky substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
